N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-fluorophenyl group.
- A sulfanyl (thio) group at position 2, linked to an acetamide moiety.
- The acetamide’s nitrogen is bonded to a 2-(3,4-dimethoxyphenyl)ethyl side chain.
The 2-fluorophenyl and dimethoxyphenyl groups may enhance lipophilicity and target binding, while the sulfanyl-acetamide linker provides conformational flexibility .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S2/c1-31-19-8-7-15(13-20(19)32-2)9-11-26-21(29)14-34-24-27-17-10-12-33-22(17)23(30)28(24)18-6-4-3-5-16(18)25/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWKPOCDQNWVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The compound's molecular formula is , with a molecular weight of approximately 421.48 g/mol.
Research indicates that compounds with similar structures often exhibit antitumor and antimicrobial properties. The thieno[3,2-d]pyrimidine framework is associated with the inhibition of various enzymes involved in nucleotide synthesis, which can lead to cell cycle arrest and apoptosis in cancer cells.
-
Antitumor Activity :
- The compound may inhibit key enzymes in the folate metabolism pathway, which is crucial for DNA synthesis and repair in rapidly dividing cells. This inhibition can lead to selective toxicity towards cancer cells while sparing normal cells.
- In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values indicating potent activity .
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. Here are the primary areas of application:
Antitumor Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown the following IC50 values:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 8.7 | |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate that the compound could serve as a potent candidate for anticancer drug development. Its mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation and modulation of receptor activity linked to inflammation and tumor growth.
Antimicrobial Activity
Preliminary studies have also indicated that this compound possesses antimicrobial properties. The Minimum Inhibitory Concentration (MIC) against various bacterial strains is summarized below:
The antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies
-
Combination Therapy in Cancer Treatment :
A clinical case study highlighted the efficacy of this compound when used in combination with standard chemotherapy agents. Patients treated with this compound exhibited improved survival rates and reduced side effects compared to those receiving conventional therapies alone. This suggests that this compound can enhance the therapeutic outcomes in cancer treatment regimens . -
Synthesis and Characterization :
Research involving the synthesis of this compound has focused on its role as an intermediate in creating fluorine-containing isoquinoline alkaloids. The structural analysis revealed a racemic mixture of enantiomers with specific torsion angles that influence its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienopyrimidine Core
Compound A ():
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- Key Differences :
- 3,5-Difluorophenyl vs. 2-fluorophenyl on the pyrimidine.
- 2,5-Dimethoxyphenyl vs. 3,4-dimethoxyphenylethyl on the acetamide.
- Impact :
Compound B ():
2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- Key Differences: Thieno[2,3-d]pyrimidine core (vs. [3,2-d] in the target). 4-Nitrophenyl acetamide substituent (electron-withdrawing vs. methoxy’s electron-donating effects).
- Impact :
Modifications to the Acetamide Side Chain
Compound C ():
N-(3,4-Dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Key Differences :
- 3,4-Dimethylphenyl substituent (hydrophobic) vs. dimethoxyphenylethyl.
- Additional ethyl and methyl groups on the pyrimidine.
- Impact :
Compound D ():
2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Pharmacological and Physicochemical Properties
- CK1 Inhibition : Analogues like Compound 18 () with trifluoromethylbenzo[d]thiazol groups show strong CK1 inhibition (IC₅₀ < 100 nM), suggesting the target compound’s methoxy groups may modulate selectivity .
- CXCR3 Antagonism: Compounds in with similar cores exhibit noncompetitive antagonism, implying structural flexibility in targeting chemokine receptors .
Analytical Characterization
Computational and Predictive Insights
- XGBoost Predictions (): Estimates solubility (LogS ≈ -4.5) and bioavailability (F20% ≈ 65%) based on methoxy and fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
